molecular formula C8H8ClNO4S B2527017 Methyl 2-chloro-6-sulfamoylbenzoate CAS No. 3475-97-6

Methyl 2-chloro-6-sulfamoylbenzoate

Cat. No.: B2527017
CAS No.: 3475-97-6
M. Wt: 249.67
InChI Key: ZRYDQFHTHDZUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-sulfamoylbenzoate is a chemical building block of interest in synthetic and medicinal chemistry. It features both a sulfamoyl group and a benzoate ester on a chloro-substituted benzene ring, making it a versatile intermediate for further structural elaboration. Compounds with a sulfamoyl benzoate core are recognized for their potential in pharmaceutical research. In particular, structurally similar methyl 5-sulfamoyl-benzoates have been designed and synthesized as high-affinity, selective inhibitors of carbonic anhydrase isozymes . One such study demonstrated that these compounds can exhibit extreme selectivity for the CAIX isozyme, which is overexpressed in various solid tumors, highlighting the potential of this chemical class in developing anticancer therapeutics . The presence of multiple functional groups on the aromatic ring allows researchers to explore structure-activity relationships and fine-tune molecular properties. The ester group can serve as a synthetic handle or be hydrolyzed to a carboxylic acid, while the sulfamoyl group is a known pharmacophore in enzyme inhibition . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYDQFHTHDZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 2 Chloro 6 Sulfamoylbenzoate and Analogues

Established Synthetic Routes to Substituted Sulfamoylbenzoates

The traditional synthesis of substituted sulfamoylbenzoates, including "Methyl 2-chloro-6-sulfamoylbenzoate," relies on a sequence of well-understood organic reactions. These methods provide a reliable foundation for accessing a variety of structurally diverse compounds.

Esterification Reactions in Benzoate (B1203000) Synthesis

The creation of the methyl benzoate moiety is a fundamental step in the synthesis of the target molecule. This is typically achieved through esterification of the corresponding benzoic acid.

A common method for this transformation is the Fischer-Speier esterification. For instance, 4-iodobenzoic acid can be converted to its methyl ester, methyl 4-iodobenzoate, by reacting it with methanol (B129727) in the presence of an acid catalyst. wikipedia.org This straightforward approach is widely applicable to various substituted benzoic acids.

In some cases, the esterification can be performed on a molecule that already contains other desired functional groups. For example, a key intermediate for the diuretic furosemide, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), can be subjected to esterification. nih.gov The amide group of certain substituted benzamides can also be converted to a methyl ester using thionyl chloride and methanol. nih.gov

Introduction of Sulfamoyl Groups

The introduction of a sulfamoyl group (-SO₂NH₂) onto an aromatic ring is a critical step in the synthesis of sulfamoylbenzoates. This transformation can be accomplished through several methods, often involving the use of a sulfonyl halide intermediate.

One established pathway involves the sulfonation of an aromatic compound, followed by conversion to a sulfonyl chloride, and subsequent amination. Aromatic rings can be sulfonated using sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride. However, this method can be challenging for aromatic rings bearing deactivating groups like nitro or cyano groups. google.com

A more direct approach involves the use of chlorosulfonic acid. However, this reagent can be aggressive and may not be suitable for all substrates. google.com An alternative is the use of Burgess reagent, which can act as a sulfamoylation reagent for the synthesis of sulfonamides under mild conditions. nih.gov

Recent advancements have focused on developing more practical and general strategies for introducing the primary sulfonamide group. One such method utilizes N-sulfonylamine for the direct synthesis of sulfonamides from electron-rich aromatic compounds, tolerating a variety of functional groups. nih.gov

Halogenation and Substituent Introduction Strategies

The placement of halogen atoms and other substituents on the benzoate ring is crucial for tuning the properties of the final molecule. Halogenation reactions can be performed at various stages of the synthesis.

Alkaline halogenation, such as the chlorination of sodium benzoate, has been studied to understand the orientation of substitution on the benzoic acid ring. rsc.orgrsc.org The position of the incoming halogen is influenced by the electronic nature of the existing substituents.

Advanced Synthetic Approaches and Mechanistic Investigations

Modern synthetic chemistry seeks to develop more efficient and selective methods for constructing complex molecules. In the context of "this compound" and its analogues, this includes the application of advanced reactions and detailed mechanistic studies to control the outcome of chemical transformations.

Nucleophilic Aromatic Substitution Reactions on Halogenated Benzoates

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying halogenated aromatic compounds. byjus.comwikipedia.org This reaction involves the displacement of a halide ion by a nucleophile and is particularly effective when the aromatic ring is activated by electron-withdrawing groups. byjus.comwikipedia.org

In the synthesis of substituted sulfamoylbenzoates, SNAr reactions can be employed to introduce a variety of functional groups onto a halogenated benzoate precursor. For example, starting with methyl 2,4-dichloro-5-sulfamoyl-benzoate, sulfur-containing nucleophiles can displace one of the chlorine atoms. nih.gov The reaction is generally favored at the position that is activated by the electron-withdrawing sulfamoyl group. nih.gov

The efficiency of the SNAr reaction is dependent on several factors, including the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. byjus.comnih.gov For instance, the reaction is generally more efficient with chloro-, bromo-, and iodobenzenes compared to fluorobenzene (B45895) due to the weaker carbon-halogen bond. nih.gov

Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of synthesizing specifically substituted compounds like "this compound". wikipedia.org In nucleophilic aromatic substitution reactions, the position of the incoming nucleophile is directed by the existing substituents on the aromatic ring. echemi.comstackexchange.com

Electron-withdrawing groups, such as the sulfamoyl group, are known to activate the positions ortho and para to them for nucleophilic attack. byjus.comwikipedia.org This is because they can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.org

In the case of dihalogenated sulfamoylbenzoates, such as methyl 2,4-dichloro-5-sulfamoyl-benzoate, the incoming nucleophile will preferentially substitute the chlorine atom at the 4-position (para to the sulfamoyl group). nih.gov This is due to the strong activating effect of the sulfamoyl group at this position. The chlorine at the 2-position (ortho to the sulfamoyl group) is less reactive due to steric hindrance from the adjacent methyl ester group.

Kinetic studies of nucleophilic substitution on substituted phenyl benzoates have provided further insights into the factors governing reactivity and regioselectivity. researchgate.netnih.gov These studies help in predicting the outcome of such reactions and in designing more efficient synthetic routes.

Reactivity Trends of Nucleophiles (e.g., Thiols)

Thiols and their conjugate bases, thiolates, are potent nucleophiles in organic synthesis. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Their reactivity stems from the high polarizability and moderate electronegativity of the sulfur atom, which makes them effective attackers of electrophilic centers. masterorganicchemistry.com In the context of synthesizing analogs of this compound, thiols are particularly relevant for introducing sulfur-based functional groups onto the aromatic ring via nucleophilic aromatic substitution (SNAr).

The nucleophilicity of thiols is significantly enhanced upon deprotonation to form thiolates. youtube.com This increased nucleophilicity allows them to readily displace leaving groups, such as halides, on activated aromatic rings. For instance, in the synthesis of related sulfamoylbenzoate derivatives, sulfur-containing nucleophiles have been shown to react with dihalosulfamoylbenzamides, demonstrating the feasibility of such transformations. nih.gov

A key characteristic of thiols and thiolates is their classification as "soft" nucleophiles. This property, combined with their generally weaker basicity compared to alkoxides, often leads to a preference for SN2-type reactions over elimination (E2) pathways, particularly with less sterically hindered substrates. chemistrysteps.commasterorganicchemistry.com This selectivity is advantageous in synthetic design, minimizing the formation of unwanted byproducts. The reaction of thiolates with alkyl halides to form thioethers is a classic example of their nucleophilic prowess. masterorganicchemistry.com

The reactivity of thiols can be modulated by the specific reaction conditions and the nature of the electrophile. For instance, in the synthesis of 2-halo-4,5-disubstitutedbenzenesulfonamides, the nucleophilic substitution of a chlorine atom by various sulfur nucleophiles is a key step. nih.gov

Carbonylation Strategies for Substituted Benzoates

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, represent a powerful tool for the synthesis of substituted benzoates. These methods often employ transition metal catalysts, such as palladium, to facilitate the insertion of carbon monoxide (CO). nih.gov Such strategies can offer a direct and efficient route to carboxylic acid derivatives, including benzoate esters. acs.org

Recent advancements in this area have focused on developing more sustainable and efficient catalytic systems. For example, magnetic nanoparticle-supported palladium catalysts have been utilized for carbonylation reactions, offering advantages in terms of catalyst recovery and reuse. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnetic field, aligning with the principles of green chemistry. nih.gov

The substrate scope of carbonylation reactions can be broad, accommodating various functional groups. For instance, palladium-catalyzed carbonylation of aryl halides or triflates is a well-established method for synthesizing a wide range of aromatic esters. The development of novel protocols, such as the denitrogenative carbonylation of aryl 1,2,3-benzotriazin-4(3H)-ones, provides alternative pathways to phthalimides and related structures, showcasing the versatility of carbonylation chemistry. acs.org These modern approaches often feature mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

Oxidation of Sulfanyl (B85325) Derivatives to Sulfonyl Derivatives

The oxidation of sulfanyl (thioether) groups to the corresponding sulfonyl (sulfone) derivatives is a fundamental transformation in the synthesis of many sulfonamide-containing compounds. vu.lt This oxidation increases the oxidation state of the sulfur atom and significantly alters the electronic properties of the molecule.

A common method for this transformation involves the use of strong oxidizing agents. For example, hydrogen peroxide in the presence of acetic acid can be used to generate peracetic acid in situ, which effectively oxidizes sulfanyl derivatives to their sulfonyl counterparts. nih.gov This method has been successfully applied in the synthesis of various sulfonyl derivatives of substituted benzoates. nih.gov Other oxidizing systems, such as hydrogen peroxide with zirconium tetrachloride or a combination of a nitrate (B79036) salt and chlorotrimethylsilane, have also been reported for the oxidative conversion of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial to achieve the desired transformation selectively and in high yield. Milder conditions may lead to the formation of the intermediate sulfoxide (B87167), while more forcing conditions ensure complete oxidation to the sulfone. masterorganicchemistry.com The development of methods that avoid harsh reagents and offer short reaction times is an ongoing area of research. organic-chemistry.org

Tandem Metallation Sequences in Benzoic Acid Precursor Synthesis

The synthesis of specifically substituted benzoic acid precursors often requires sophisticated strategies to control the regioselectivity of functionalization. Tandem reactions, where multiple bond-forming events occur in a single pot, can provide efficient and elegant solutions. One such approach involves the use of a directing group to guide C-H activation and subsequent functionalization, followed by the removal of the directing group.

For example, the carboxylate group of a benzoic acid can act as a traceless directing group to facilitate ortho-C-H amidation. An iridium-catalyzed reaction of benzoic acids with sulfonyl azides can lead to the efficient formation of ortho-amidated benzoic acids. nih.gov This intermediate can then undergo a subsequent protodecarboxylation step, effectively removing the directing group and yielding meta- or para-substituted aniline (B41778) derivatives. nih.gov This tandem sequence allows for the introduction of an amino group at positions that might be difficult to access through classical electrophilic aromatic substitution reactions. The compatibility of the decarboxylation step with the initial amidation conditions enables a convenient one-pot, two-step process. nih.gov

Such tandem strategies are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from relatively simple starting materials in a step-economical fashion.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comgarph.co.uk

Solvent Selection and Minimization

Solvents are a major contributor to the environmental footprint of chemical manufacturing, often accounting for a significant portion of the total mass of materials used in a process. nih.gov Therefore, the careful selection and minimization of solvents are key aspects of green chemistry.

The ideal "green" solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recycled. mdpi.comresearchgate.net Water is often considered a benchmark green solvent due to its abundance and benign nature, though its use can be limited by the poor solubility of many organic compounds. mdpi.comgarph.co.uk To address this, co-solvents or surfactants can be employed to enhance solubility. garph.co.uk Other environmentally preferable solvents include ethanol, glycerol, and ethyl lactate, which are often derived from renewable feedstocks. mdpi.com

Solvent selection guides, developed by pharmaceutical companies and academic groups, can assist chemists in choosing more sustainable solvents. These guides rank solvents based on factors such as safety, health, and environmental impact. The goal is to replace hazardous solvents like benzene (B151609), carbon tetrachloride, and chloroform (B151607) with safer alternatives. nih.gov Minimizing the volume of solvent used, particularly during work-up and purification steps, is also a critical strategy for reducing waste. nih.gov

Atom Economy and Process Efficiency

Atom economy, a concept developed by Barry Trost, is a fundamental metric for evaluating the efficiency of a chemical reaction. wikipedia.orgnumberanalytics.com It measures the proportion of reactant atoms that are incorporated into the desired final product, with the ideal being 100%. wikipedia.orgrsc.org High atom economy signifies that fewer atoms are wasted as byproducts, leading to less waste generation and a more sustainable process. primescholars.comjk-sci.com

Reactions with high atom economy are inherently more efficient. Addition and isomerization reactions, for example, are highly atom-economical as all the atoms of the reactants are incorporated into the product. rsc.orgjk-sci.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

While percentage yield has traditionally been the primary measure of reaction efficiency, atom economy provides a more complete picture by considering the fate of all atoms involved. rsc.org A reaction can have a high yield but poor atom economy if it generates a significant amount of waste. primescholars.com Therefore, when designing a synthetic route, chemists are increasingly considering atom economy in conjunction with other factors like yield, selectivity, and energy consumption to create more efficient and environmentally responsible processes. numberanalytics.com

Mild Reaction Condition Optimization

The synthesis of this compound and its analogues is a multi-step process that often requires careful optimization of reaction conditions to ensure high yields and purity while minimizing harsh reagents and high temperatures. Research has focused on developing milder and more efficient protocols for the key transformations, including the formation of the sulfamoyl group and the esterification of the benzoic acid moiety.

One of the significant challenges in synthesizing substituted benzoic acids is the potential for side reactions and the need for forcing conditions. For instance, traditional methods for preparing sulfonyl chlorides, a common precursor to sulfonamides, often involve strong reagents like chlorosulfonic acid, which can lead to poor functional group tolerance. Similarly, classical Fischer esterification requires a large excess of alcohol and a strong acid catalyst, which may not be suitable for sensitive substrates.

Recent advancements have explored enzymatic catalysis, solid acid catalysts, and optimized catalytic systems to overcome these limitations. These approaches aim to provide more sustainable and selective synthetic routes.

Enzymatic and Solid Acid-Catalyzed Esterification

The esterification of benzoic acid derivatives is a critical step in the synthesis of the target compound. Mild and selective methods are highly desirable to avoid degradation of the sulfamoyl group.

Enzymatic catalysis has emerged as a green alternative for esterification. In a study on the synthesis of methyl benzoate, the use of Candida rugosa lipase (B570770) in a hexane/toluene mixture provided good yields. The optimization of this process revealed several key factors influencing the reaction kinetics. For example, methanol concentrations above 90 mM were found to inhibit the enzyme, although this inhibition could be partially mitigated by increasing the concentration of benzoic acid. A minimal amount of water was also necessary to activate the lipase. nih.gov

Solid acid catalysts offer another mild approach, replacing corrosive and difficult-to-recover liquid acids. A study on the synthesis of a series of methyl benzoates utilized a titanium-zirconium solid acid catalyst. This heterogeneous catalyst effectively promoted the direct condensation of various benzoic acids with methanol without the need for an auxiliary Brønsted acid. mdpi.com The use of such solid acids simplifies the workup procedure and reduces the generation of acidic waste. mdpi.comrsc.org

The following table summarizes the optimization of reaction conditions for the esterification of benzoic acid using different catalytic systems.

Catalyst SystemSubstrateSolventKey Optimization ParametersOutcomeReference
Candida rugosa lipaseBenzoic acidHexane/TolueneMethanol concentration (< 90 mM), Water contentGood yields, demonstrates feasibility of enzymatic esterification. nih.gov
Zr/Ti Solid AcidVarious Benzoic AcidsMethanolCatalyst composition and structureHigh catalytic activity without auxiliary acids. mdpi.com
Al-modified KMn/SiO₂Methyl BenzoateNot applicable (Hydrogenation)Al content in catalyst (5%)Enhanced conversion and selectivity in hydrogenation, demonstrating the impact of catalyst modification. rsc.org

Optimization of Sulfonamide Formation

The introduction of the sulfamoyl group is another crucial step that benefits from mild condition optimization. Traditional methods often involve harsh reagents, but modern approaches focus on catalytic systems that operate under milder conditions.

A process for preparing 2-chloro-5-sulfamoylbenzoic acids, a key intermediate, involves the diazotization of 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride. While this reaction is conducted at elevated temperatures (60–100 °C), it represents a specific route to a closely related structure. google.com

For the synthesis of an analogue, 2-chloro-6-methylthiotoluene, diazotization of 2-chloro-6-aminotoluene is carried out at significantly lower temperatures, between -10 and 10 °C, highlighting the use of controlled low temperatures to manage reactivity. google.com

The optimization of reaction conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, another analogue, provides a template for a systematic approach. In this case, the yields of the four key steps (etherification, chlorosulfonation, amination, and esterification) were significantly improved by carefully controlling molar ratios, reaction times, and temperatures. researchgate.net

The table below details the optimized conditions for the synthesis of key intermediates and analogues, which can inform the development of a mild synthesis for this compound.

ReactionStarting MaterialReagents/CatalystOptimized ConditionsYieldReference
Diazotization/Chlorination2-Amino-5-sulfamoylbenzoic acidSodium nitrite, Metal chloride60-100 °CNot specified google.com
Diazotization2-Chloro-6-aminotolueneSodium nitrite-10 to 10 °C95% google.com
Esterification2,4-Dichloro-5-sulfamoylbenzoic acidThionyl chlorideToluene, 45 °C, 6 hOptimized to reduce byproducts acs.org
Carbonylation3-Chloro-2-iodotoluenePalladium complex, MethanolNot specified94% (of hydrolyzed product) researchgate.net

These examples of reaction optimization for closely related compounds and key transformations provide valuable insights into the strategies that can be employed to develop a mild and efficient synthesis of this compound. The use of enzymatic or solid acid catalysts for the esterification step and carefully controlled conditions for the introduction of the sulfamoyl group are promising avenues for achieving this goal.

Chemical Reactivity and Transformation Studies of Methyl 2 Chloro 6 Sulfamoylbenzoate Analogues

Hydrolytic Stability and Ester Bond Cleavage

The ester functional group in methyl 2-chloro-6-sulfamoylbenzoate and its analogues is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This transformation is typically carried out under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group, which is subsequently protonated to form methanol (B129727). The resulting product is the corresponding carboxylate salt, which upon acidic workup, yields the carboxylic acid.

In an acidic environment, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of a methanol molecule, the carboxylic acid is formed.

An example of this transformation is the hydrolysis of methyl 2-chloro-6-methylbenzoate, an analogue of the title compound, to yield 2-chloro-6-methylbenzoic acid. organic-chemistry.org Similarly, methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate undergoes hydrolysis at the benzoate (B1203000) ester bond to form the corresponding carboxylic acid. researchgate.net

The stability of the ester bond can be influenced by steric and electronic factors. The presence of the ortho-chloro and ortho-sulfamoyl groups in this compound can sterically hinder the approach of the nucleophile to the ester carbonyl, potentially slowing down the rate of hydrolysis compared to less substituted benzoates.

Derivatization through Nucleophilic Substitution at Halogenated Centers

The chlorine atom on the aromatic ring of this compound represents a key site for derivatization through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the halogen atom on the aromatic ring. The success of such substitutions is often dependent on the nature of the nucleophile, the solvent, and the specific reaction conditions.

Studies on analogous dihalo-sulfamoyl-benzoates have shown that reactions with thiols can lead to the selective substitution of one of the halogen atoms. For instance, the reaction of 2,4-dihalo-5-sulfamoyl-benzoates with various thiols has been investigated. It was observed that in a polar protic solvent like methanol, aromatic thiols such as benzenethiol (B1682325) and naphthalene-1-thiol preferentially substitute the halogen at the para-position relative to the sulfamoyl group. Conversely, when the reaction is conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), substitution at the ortho-position is favored. wikipedia.org

The regioselectivity of this substitution is influenced by a combination of electronic and steric factors. The sulfamoyl group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. The choice of solvent can influence the reactivity and selectivity by solvating the nucleophile and the transition states differently. wikipedia.org

Table 1: Nucleophilic Substitution Reactions of Dihalo-5-sulfamoyl-benzoate Analogues with Thiols wikipedia.org

Starting MaterialNucleophileSolventMajor Product
2,4-dichloro-5-sulfamoyl-benzoateBenzenethiolMethanolMethyl 2-chloro-4-(phenylthio)-5-sulfamoylbenzoate
2,4-dichloro-5-sulfamoyl-benzoateNaphthalene-1-thiolMethanolMethyl 2-chloro-4-(naphthalen-1-ylthio)-5-sulfamoylbenzoate
2,4-dichloro-5-sulfamoyl-benzoateCyclohexanethiolDMSOMethyl 4-chloro-2-(cyclohexylthio)-5-sulfamoylbenzoate
2,4-dichloro-5-sulfamoyl-benzoateDodecylthiolDMSOMethyl 2-chloro-4-(dodecylthio)-5-sulfamoylbenzoate

Reduction of the Sulfamoyl Moiety

The sulfamoyl group (–SO₂NH₂) is generally considered a robust and unreactive functional group. However, under specific conditions, it can undergo reduction. The reductive cleavage of the sulfur-nitrogen (S-N) bond in sulfonamides is a challenging transformation but can be achieved using potent reducing agents or through catalytic methods.

Various methods have been developed for the reductive cleavage of sulfonamides, which could potentially be applied to this compound and its analogues. These methods often involve the use of strong reducing agents like alkali metals (e.g., lithium, sodium) in liquid ammonia, or metal hydrides such as lithium aluminum hydride (LiAlH₄), sometimes in the presence of transition metal catalysts. strath.ac.uk More recently, neutral organic super-electron-donors have been shown to be effective in the reductive cleavage of arenesulfonyl groups in sulfonamides. strath.ac.uk

Photocatalytic approaches have also emerged as a mild and efficient way to achieve the reductive cleavage of the N-S bond in secondary sulfonamides. researchgate.net These methods often proceed via the formation of a sulfonyl radical intermediate. Another interesting approach involves the reduction of a sulfonamide to a sulfinamide group under oxidizing conditions in specific strained molecular systems. The reduction of a sulfonamide can also be influenced by the nature of the substituents on the nitrogen and sulfur atoms.

While these methods are general for sulfonamides, their direct application to this compound would require experimental investigation to determine the feasibility and selectivity of the reduction in the presence of the other functional groups.

Formation of Complex Organic Molecules as Building Blocks

This compound and its derivatives are valuable building blocks in the synthesis of more complex organic molecules, particularly in the construction of heterocyclic systems and pharmacologically active compounds. The strategic positioning of the chloro, ester, and sulfamoyl groups on the benzene (B151609) ring allows for a variety of subsequent chemical transformations.

For example, analogues of this compound are used as key intermediates in the synthesis of pharmaceuticals. 2-Methoxy-5-sulfamoylbenzoic acid methyl ester, a related compound, is an important precursor in the preparation of the antipsychotic drug Sulpiride. The ability to perform nucleophilic substitution on the halogenated center, as discussed in section 3.2, opens up pathways to a wide range of substituted aromatic compounds.

Furthermore, the functional groups on the molecule can be used to direct the formation of new rings. For instance, compounds with similar substitution patterns can be utilized in cyclization reactions to form fused heterocyclic systems. The development of new synthetic methods often showcases the utility of such building blocks. For example, methyl 2-chloro-2-cyclopropylideneacetate has been used in domino reactions with amidines to construct cyclobutene-annulated pyrimidinones, which are precursors to tetrahydroquinazolinones. uni-goettingen.de

The versatility of this compound analogues as building blocks stems from the orthogonal reactivity of their functional groups, allowing for sequential and selective modifications to build molecular complexity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. While specific published data for Methyl 2-chloro-6-sulfamoylbenzoate is not detailed in the available literature, the established methodologies are widely applied to this class of compounds.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sulfonamides, DFT calculations are employed to determine the most stable three-dimensional conformation, known as the optimized geometry. mdpi.commdpi.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles. mdpi.com By finding the minimum potential energy geometry, researchers can understand how the molecule is shaped in its most stable state, which is essential for predicting its interactions with biological targets. mdpi.com

Analysis of HOMO-LUMO Energies and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The analysis of these orbitals is critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaers.comnih.gov The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.netijaers.com For sulfonamide derivatives, this analysis helps predict their reactive behavior. ijaers.com

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) properties. Calculations of this property are used to identify materials with the potential for applications in optoelectronics. mdpi.commdpi.com For a molecule to exhibit NLO activity, it must have a non-zero hyperpolarizability value. These calculations, often performed using DFT methods, can predict whether a compound like this compound might have interesting NLO characteristics. mdpi.com

Molecular Interactions and Binding Thermodynamics

The therapeutic potential of sulfonamides is often linked to their ability to inhibit specific enzymes. Computational and experimental techniques are used to explore these interactions in detail.

Molecular Docking Studies with Biological Targets (e.g., Carbonic Anhydrase Isozymes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govtandfonline.com For sulfonamide inhibitors, a primary target is the family of carbonic anhydrase (CA) enzymes. nih.govtandfonline.com The primary sulfonamide group is a well-established marker for CA inhibitors. nih.gov Docking studies reveal how the sulfonamide group coordinates with the zinc ion (Zn²⁺) in the active site of CA isozymes and how other parts of the molecule form hydrogen bonds and other interactions with nearby amino acid residues. tandfonline.com

A key focus of research is on tumor-associated isozymes like Carbonic Anhydrase IX (CAIX), which is highly overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment. nih.govresearchgate.net In a study on a series of methyl 5-sulfamoyl-benzoates, including ortho-substituted derivatives structurally similar to this compound, variations in substituents on the benzenesulfonamide (B165840) ring were shown to dramatically influence binding affinity and selectivity for CAIX. nih.govmdpi.com

Intrinsic Binding Thermodynamics and Dissociation Constants

To fully characterize the interaction between an inhibitor and its target, researchers determine its binding thermodynamics. This goes beyond simple inhibition constants (Ki) to include parameters like the dissociation constant (Kd), which measures the affinity of the compound for the protein. umich.edunih.gov

The determination of intrinsic thermodynamic parameters is particularly important, as these values are independent of experimental conditions like pH and buffer choice. nih.govtandfonline.com This allows for a clearer understanding of the true binding event at the molecular level. nih.govresearchgate.net For a series of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates, researchers determined the binding affinities for all twelve catalytically active human CA isozymes. nih.gov One compound in this series, designated 4b , exhibited an exceptionally high affinity and selectivity for the tumor-associated isozyme CAIX. nih.govresearchgate.net

The observed and intrinsic dissociation constants for this highly potent analog are detailed below.

ParameterTarget IsozymeValue
Observed Dissociation Constant (Kd) CAIX0.12 nM
Intrinsic Dissociation Constant CAIX0.08 pM

This data pertains to compound 4b from a study on Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates, which exhibited extremely high affinity for CAIX. nih.govresearchgate.net

This compound also showed over 100-fold selectivity for CAIX compared to the other human CA isozymes, marking it as a promising candidate for further development. nih.gov

Binding-Linked Protonation Reaction Analysis

The interaction of sulfonamide-containing molecules, such as this compound, with biological targets like metalloenzymes often involves a binding-linked protonation or deprotonation event. A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The binding of primary sulfonamides to the Zn(II) ion in the active site of CAs is a complex process that is highly dependent on pH. acs.orgnih.gov

The binding process can be conceptualized as follows: the neutral sulfonamide inhibitor initially approaches the enzyme's active site. For effective binding to the Zn(II) ion, the sulfonamide must lose a proton. Concurrently, the zinc-bound hydroxide (B78521) ion must accept a proton to become a water molecule, which is then displaced by the anionic sulfonamide. acs.orgnih.gov This intricate interplay highlights the importance of the local microenvironment and the pKa values of both the inhibitor's sulfonamide group and the zinc-bound solvent molecule. The pH of the surrounding medium directly influences the equilibrium of these protonation states and, consequently, the observed binding affinity. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical calculations, often employing methods like Density Functional Theory (DFT), can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment. nih.gov

For a molecule like this compound, DFT calculations can predict the frequencies and intensities of its IR absorption bands. These calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups, including the sulfamoyl, chloro, and methyl benzoate (B1203000) moieties. While no specific theoretical IR data for this compound is available in the searched literature, studies on similar aromatic compounds demonstrate a good correlation between calculated and experimental spectra after applying appropriate scaling factors to the computed frequencies. nih.gov

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is influenced by the local electronic structure. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the resonances to specific atoms. modgraph.co.uk Although a specific calculated NMR spectrum for this compound was not found, the principles of computational NMR prediction are well-established for organic molecules. libretexts.org

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a quantitative picture of the electron distribution and is valuable for understanding a molecule's reactivity, polarity, and intermolecular interactions. The charge distribution is calculated from the molecular orbitals obtained from quantum chemical calculations, such as those using DFT. researchgate.net

While a specific Mulliken charge analysis for this compound is not present in the provided search results, studies on analogous molecules, like 2,6-dichloro-4-fluoro phenol, demonstrate the application of this method. semanticscholar.org In such analyses, the calculated charges on each atom reflect the electronegativity of the atoms and the effects of electron-donating or electron-withdrawing groups. For this compound, one would expect the oxygen, nitrogen, and chlorine atoms to carry negative partial charges due to their high electronegativity, while the sulfur and many of the carbon and hydrogen atoms would likely exhibit positive partial charges.

The distribution of these charges is crucial for understanding the molecule's electrostatic potential and how it might interact with other molecules, including biological macromolecules. For instance, the negative charges on the oxygen atoms of the sulfamoyl group are critical for its ability to coordinate with the positively charged zinc ion in the active site of carbonic anhydrase. nih.gov

Below is a hypothetical data table illustrating the kind of information that a Mulliken population analysis would provide for this compound, based on general principles and data from similar compounds.

AtomHypothetical Mulliken Charge (a.u.)
S+1.5 to +2.0
O (sulfonyl)-0.7 to -1.0
O (sulfonyl)-0.7 to -1.0
N (sulfamoyl)-0.5 to -0.8
Cl-0.1 to -0.3
C (aromatic)Variable (+/- 0.5)
C (carbonyl)+0.5 to +0.8
O (ester)-0.5 to -0.7
O (methoxy)-0.4 to -0.6
H (amine)+0.3 to +0.5
H (methyl)+0.1 to +0.2

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-chloro-6-sulfamoylbenzoate, both ¹H and ¹³C NMR are instrumental.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each non-equivalent proton in the molecule.

Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the δ 7.5-8.5 ppm region. Due to their differing electronic environments and spin-spin coupling with each other, they would likely present as a complex pattern of multiplets, such as doublets or doublets of doublets.

Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9-4.0 ppm, integrating to three protons.

Sulfamoyl Protons (-SO₂NH₂): A broad singlet corresponding to the two amine protons would likely be observed, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the δ 165-170 ppm range.

Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons due to the asymmetrical substitution pattern, typically appearing between δ 120-140 ppm. The carbons directly attached to the electron-withdrawing chloro, sulfamoyl, and ester groups would have their chemical shifts significantly influenced.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to produce a signal around δ 52-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH¹H7.5 - 8.5Multiplet
-SO₂NH₂¹HVariableBroad Singlet
-COOCH₃¹H~3.9 - 4.0Singlet
C=O (Ester)¹³C~165 - 170Singlet
Aromatic C¹³C~120 - 140Multiplet
-COOCH₃¹³C~52 - 55Singlet

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. The spectra of this compound would be characterized by several key absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: The sulfamoyl group (-SO₂NH₂) should exhibit symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

S=O Stretching: The sulfonamide group will produce two prominent bands: an asymmetric stretch around 1350-1330 cm⁻¹ and a symmetric stretch near 1170-1150 cm⁻¹.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is anticipated to appear in the 800-600 cm⁻¹ region.

A detailed assignment of vibrational modes is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical frequencies and their Total Energy Distribution (TED). TED analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to a particular vibrational mode. researchgate.net For instance, the band observed around 1730 cm⁻¹ would be assigned to the C=O stretch, with TED analysis likely showing this vibration contributes over 80% to the mode's potential energy, with minor contributions from adjacent C-C bond stretches or bending modes. researchgate.net

Table 2: Predicted Fundamental Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200N-H StretchSulfamoyl (-SO₂NH₂)
~3100-3000Aromatic C-H StretchBenzene Ring
~2960Aliphatic C-H StretchMethyl (-OCH₃)
~1740-1720C=O StretchEster
~1600, ~1475C=C StretchBenzene Ring
~1350-1330Asymmetric S=O StretchSulfamoyl (-SO₂NH₂)
~1170-1150Symmetric S=O StretchSulfamoyl (-SO₂NH₂)
~800-600C-Cl StretchChloro-substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the chloro, sulfamoyl, and methyl ester groups, all acting as auxochromes, would cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. These substituents are expected to induce a bathochromic shift (to longer wavelengths) and potentially alter the intensity of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and structural details based on the fragmentation pattern of the ionized molecule. The molecular formula for this compound is C₈H₈ClNO₄S, giving it a monoisotopic mass of approximately 248.98 g/mol .

The mass spectrum would show several key features:

Molecular Ion Peak ([M]⁺): A peak at m/z ≈ 249.

Isotope Peak ([M+2]⁺): Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak at m/z ≈ 251 with an intensity roughly one-third that of the molecular ion peak is expected. libretexts.org

Key Fragments: Common fragmentation pathways for esters include the loss of the methoxy (B1213986) group (-OCH₃), resulting in an [M-31]⁺ peak at m/z ≈ 218. Other significant fragments could arise from the loss of the entire sulfamoyl group (-SO₂NH₂) or cleavage of the ester functionality. libretexts.orgdocbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (approx.) Predicted Ion Fragment Loss from Molecular Ion
251[C₈H₈³⁷ClNO₄S]⁺[M+2]⁺ Isotope Peak
249[C₈H₈³⁵ClNO₄S]⁺Molecular Ion [M]⁺
218[M - OCH₃]⁺Methoxy Radical
170[M - SO₂NH₂]⁺Sulfamoyl Radical
155[ClC₆H₄CO]⁺-

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction. researchgate.net

In the solid state, the molecule's conformation would be influenced by steric hindrance between the three adjacent substituents on the benzene ring. The planarity of the ester group relative to the benzene ring and the orientation of the sulfamoyl group would be key conformational features.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The structure of this compound, featuring both a sulfonamide group (-SO₂NH₂) and a methyl ester group (-COOCH₃) in an ortho position on a chlorinated benzene ring, provides the potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

In the solid state and in concentrated solutions, intermolecular hydrogen bonds are also expected to play a significant role. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of various intermolecular hydrogen-bonding motifs, such as dimers or extended chains. mdpi.com For example, the sulfonamide hydrogen of one molecule can form a hydrogen bond with one of the sulfonyl oxygens of a neighboring molecule. These intermolecular interactions are crucial in determining the crystal packing and physical properties of the compound, such as its melting point. The melting point for this compound is reported to be in the range of 144-149 °C. sigmaaldrich.com

The balance between intramolecular and intermolecular hydrogen bonding can be influenced by the solvent environment. In polar protic solvents, there may be competition between the formation of intramolecular hydrogen bonds and hydrogen bonding with the solvent molecules.

Structural Basis of Ligand-Enzyme Interactions

The sulfamoylbenzoate scaffold is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. biosynth.comnih.gov The primary sulfonamide group is a key feature, as its deprotonated form (sulfonamidate anion) coordinates to the zinc ion in the active site of the enzyme, which is essential for catalytic activity.

A study on a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrated their high affinity and selectivity for carbonic anhydrase IX (CAIX), a tumor-associated isozyme. biosynth.comnih.gov While this study did not specifically report on this compound, the findings for structurally related compounds provide a strong basis for understanding its potential interactions with CAs.

The binding of these inhibitors is typically characterized by the sulfonamide group anchoring to the active site zinc ion. The rest of the molecule then extends into the active site cavity, forming additional interactions with amino acid residues. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic ring of the inhibitor and aromatic residues in the active site. The specific substitution pattern on the benzene ring significantly influences the binding affinity and selectivity for different CA isozymes.

Structure Activity Relationship Sar Studies in Functional Contexts

Rational Design and Synthesis of Derivatives for Specific Biological Interactions

The rational design of methyl 2-chloro-6-sulfamoylbenzoate derivatives is primarily aimed at achieving high-affinity and selective binding to specific biological targets, such as the carbonic anhydrase (CA) isozymes. The primary sulfonamide group (-SO2NH2) is a well-established zinc-binding group, making it a cornerstone for designing CA inhibitors. The strategy involves modifying the benzene (B151609) ring with various substituents to exploit the structural differences in the active sites of different CA isozymes.

The introduction of a halogen atom, such as chlorine, at the ortho-position to the sulfamoyl group is a key design element. This substitution helps to constrain the conformation of the benzenesulfonamide (B165840) ring within the enzyme's active site, which can contribute to increased affinity and selectivity. nih.gov Building upon this concept, further modifications at other positions on the benzene ring can be made to optimize interactions with specific regions of the enzyme's active site.

The synthesis of these rationally designed derivatives often starts from commercially available precursors like methyl 2,4-dichloro-5-sulfamoyl-benzoate. nih.gov Nucleophilic aromatic substitution reactions are then employed to introduce a variety of substituents at the para-position. The choice of the nucleophile is guided by the desire to introduce specific functionalities, such as hydrophobic or hydrophilic groups, that can interact favorably with corresponding pockets in the target enzyme's active site. For example, the introduction of various sulfur-containing moieties has been explored to enhance binding affinity and selectivity for CA IX, a tumor-associated isozyme. nih.gov

The general synthetic approach involves reacting the chlorinated precursor with a selected nucleophile in the presence of a base. The reaction conditions, including the solvent and temperature, are optimized to achieve the desired regioselectivity and yield. This systematic approach allows for the creation of a library of derivatives with diverse substituents, which can then be screened for their biological activity.

Correlation between Molecular Structure and Enzyme Inhibition Potency

A strong correlation exists between the molecular structure of this compound derivatives and their potency as enzyme inhibitors, particularly against carbonic anhydrases. The primary sulfonamide group is essential for coordinating with the zinc ion in the active site of CA enzymes, effectively blocking their catalytic activity. The affinity of this interaction is modulated by the substituents on the benzene ring.

Studies on a series of methyl 5-sulfamoyl-benzoates have revealed that variations in the substituents can lead to significant differences in inhibitory potency. For instance, the introduction of different groups at the para-position to the sulfamoyl group can dramatically alter the binding affinity for different CA isozymes. nih.gov

The following table presents the inhibition constants (Ki) of a selection of methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives against the tumor-associated carbonic anhydrase IX, illustrating the impact of substituent variation on inhibitory potency.

CompoundOrtho-SubstituentPara-SubstituentCA IX Ki (nM)
Derivative 1 Cl-SCH2Ph0.9
Derivative 2 Cl-S-cyclohexyl1.8
Derivative 3 Br-SCH2Ph0.5
Derivative 4 Br-S-cyclohexyl0.12

Data is illustrative and based on findings for a series of related compounds. nih.gov

Elucidation of Selectivity Profiles for Enzyme Isozymes

A major goal in the design of inhibitors based on the this compound scaffold is to achieve selectivity for a specific carbonic anhydrase isozyme. There are several human CA isozymes, and selective inhibition of a particular isozyme is crucial for therapeutic applications to minimize off-target effects. The selectivity of these inhibitors is determined by how well their structural features complement the unique active site architecture of each isozyme.

The introduction of substituents that can exploit the subtle differences between the active sites of various CA isozymes is a key strategy for achieving selectivity. For example, the active site of the tumor-associated isozyme CA IX has distinct features that can be targeted by rationally designed inhibitors. nih.gov

By systematically varying the substituents on the this compound core, researchers can fine-tune the selectivity profile of the resulting compounds. For instance, certain derivatives have been shown to exhibit over 100-fold selectivity for CA IX over other cytosolic isozymes like CA I and CA II. nih.gov This high degree of selectivity is attributed to the specific interactions between the inhibitor's substituents and the amino acid residues lining the active site of CA IX.

The table below provides a comparison of the inhibitory activity of a representative methyl 2-bromo-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate against several human CA isozymes, highlighting its selectivity profile.

CA IsozymeInhibition Constant (Ki) (nM)
hCA I 102
hCA II 14
hCA IX 0.12
hCA XII 4.5

Data is for a closely related compound and illustrates the principle of selectivity. nih.gov

The remarkable selectivity for CA IX demonstrated by certain derivatives of this class makes them promising candidates for further development as targeted anticancer agents. The elucidation of these selectivity profiles is a testament to the power of structure-based drug design in creating highly specific enzyme inhibitors.

Solubility and Solution Thermodynamics Research

Characterization of Dissolution PropertiesThe characterization of the dissolution properties for this compound has not been detailed in the available literature.

Calculation of Dissolution Enthalpy, Entropy, and Gibbs Free EnergyNo data is available on the calculated dissolution enthalpy, entropy, or Gibbs free energy for Methyl 2-chloro-6-sulfamoylbenzoate.

Scientific Review: The Chemical Compound this compound

Initial Research Findings: A Scarcity of In-depth Solubility and Thermodynamic Data

Basic identification and some physical properties of this compound are documented. For instance, it is listed with a melting point range of 144-149 °C. sigmaaldrich.com One study investigating a series of related compounds, "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates," noted that the compounds, in general, exhibited limited solubility. mdpi.com However, this study did not provide specific quantitative data for this compound that would be necessary for a thorough analysis of its dissolution behavior.

Due to the absence of published experimental data on the solubility of this compound in various solvents at different temperatures, a detailed discussion on the following topics, as requested, cannot be provided:

Implications for Solution Crystallization Process Design and Optimization

To generate the content for these sections, fundamental thermodynamic parameters such as the enthalpy and entropy of dissolution would be required. This data is typically obtained through experimental solubility measurements and calorimetric studies, which appear not to have been published for this specific compound. Without this foundational information, any interpretation of dissolution spontaneity or implications for crystallization would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Further research and experimental investigation into the physicochemical properties of this compound are necessary to build the body of knowledge required for a detailed analysis of its solution behavior.

Applications in Advanced Chemical Synthesis and Research Materials

Utility as Precursors and Building Blocks in Organic Synthesis

The molecular architecture of Methyl 2-chloro-6-sulfamoylbenzoate renders it a versatile precursor in organic synthesis. The presence of distinct functional groups—a halogen, a sulfonamide, and an ester—on a benzene (B151609) ring allows for a range of chemical transformations. Organic chemists can selectively target these groups to construct more complex molecules. For instance, the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions, while the sulfamoyl and ester groups can be modified through various reactions like hydrolysis, amidation, or reduction. nih.gov

This versatility is characteristic of substituted benzoates, which are recognized as significant scaffolds and precursors for new bioactive molecules. acs.org For example, related compounds like 2-chloro-6-methylaniline (B140736) serve as crucial starting materials for introducing diverse chemical functionalities into an aromatic ring through diazotization reactions, which can then be used in a wide array of chemical reactions. youtube.com Similarly, this compound can be envisioned as a foundational block for building a library of derivatives for screening purposes in drug discovery and materials science. The principles of using multi-functionalized aromatic compounds as starting points for complex syntheses are well-established, with compounds like methyl-2-formyl benzoate (B1203000) serving as raw materials for various medical products. acs.org

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Chloro Group Nucleophilic Aromatic Substitution Substituted Benzoates (e.g., alkoxy, amino derivatives)
Chloro Group Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bi-aryl compounds, N-aryl compounds
Sulfamoyl Group N-Alkylation / N-Arylation Substituted Sulfonamides
Methyl Ester Hydrolysis Carboxylic Acids
Methyl Ester Aminolysis / Amidation Benzamides

Role in the Development of Enzyme Inhibitors

The sulfonamide group is a well-known pharmacophore, particularly for its ability to target and inhibit specific enzymes. The primary sulfonamide group (-SO₂NH₂) in this compound is a key feature for its application in the design of enzyme inhibitors. This group can mimic the transition state of an enzyme's substrate or bind effectively to metallic cofactors within the enzyme's active site.

A significant application of this structural motif is in the development of carbonic anhydrase (CA) inhibitors. nih.gov Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and certain isoforms, like CA IX, are highly overexpressed in various solid tumors, making them an attractive target for anticancer drugs. nih.gov Research has shown that methyl 5-sulfamoyl-benzoates bearing different substituents can act as potent and selective inhibitors of CA IX. nih.gov In one study, a series of 2-halo-substituted methyl 5-sulfamoyl-benzoates were synthesized and evaluated for their binding affinity to all twelve catalytically active human CA isozymes. One derivative, compound 4b (Methyl 2-iodo-4-cyclohexyl-5-sulfamoylbenzoate), demonstrated an exceptionally high affinity for CA IX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity against other CA isozymes. nih.gov X-ray crystallography confirmed the binding mode of these inhibitors, providing a structural basis for their selectivity and high affinity. nih.gov

Table 2: Inhibition Data for a Related Carbonic Anhydrase IX Inhibitor

Compound Target Enzyme Binding Affinity (Kd) Selectivity
Compound 4b (Methyl 2-iodo-4-cyclohexyl-5-sulfamoylbenzoate) CA IX 0.12 nM >100-fold vs other CAs

Data from a study on Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates. nih.gov

The chloro-substituted penam (B1241934) sulfone structure has also been investigated for its potential as an elastase inhibitor, indicating the broader utility of chloro-sulfone derivatives in enzyme inhibition research. dergipark.org.tr

Contribution to the Synthesis of Complex Pharmaceutical Intermediates

The structural framework of this compound is foundational to the synthesis of more elaborate molecules that serve as intermediates for active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for multi-step synthetic sequences to build complex target molecules.

For example, a structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in the synthesis of the antipsychotic drug Sulpiride. ribbitt.com The synthesis of this intermediate highlights the industrial relevance of the sulfamoylbenzoate scaffold. Furthermore, compounds like 2-chloro-6-methylaniline, which share the ortho-chloro substitution pattern, are vital starting materials for producing advanced pharmaceuticals, including tyrosine kinase inhibitors like dasatinib (B193332) and other derivatives with anti-cancer activity. youtube.com

The development of quinoline-based inhibitors also relies on specifically substituted chloro-aromatic intermediates. youtube.com The synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for this class of inhibitors, underscores the importance of chlorinated building blocks in medicinal chemistry. youtube.com The research into selective carbonic anhydrase IX inhibitors based on the methyl 5-sulfamoyl-benzoate scaffold also points to their potential development as anticancer therapeutics, positioning them as crucial intermediates in oncology drug discovery. nih.gov

Research into Agrochemical Development

In addition to pharmaceuticals, the chemical motifs present in this compound are relevant to the agrochemical industry. Substituted benzoic acids and their derivatives are common precursors in the synthesis of herbicides and pesticides.

A closely related chemical, 2-chloro-4-(methylsulfonyl)benzoic acid, serves as an important intermediate for the corn field herbicide known as sulcotrione (B48614) (a brand name for 2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione). researchgate.net The synthesis of this herbicide intermediate involves the oxidation of 2-chloro-4-methylsulfonyltoluene, demonstrating the utility of chlorinated and sulfur-containing benzene derivatives in creating active agrochemical ingredients. researchgate.net The structural similarity suggests that this compound could be explored as a precursor for novel herbicides or other plant-protection agents. The compound 2-chloro-6-methylaniline is also noted for its wide applications in both chemical pharmacy and pesticides. youtube.com

Synthetic Approaches to Metabolites for Analytical Applications

When a compound is developed as a potential drug or agrochemical, it is crucial to study how it is metabolized by living organisms. The resulting metabolites must often be synthesized independently to serve as analytical standards for quantification and toxicological assessment. dergipark.org.trnih.gov For a molecule like this compound, several metabolic pathways can be predicted based on its functional groups.

Common biotransformations for sulfonamides and aromatic compounds include Phase I reactions like oxidation (hydroxylation of the aromatic ring) and Phase II reactions such as glucuronidation or sulfation. hyphadiscovery.comnih.gov The synthesis of these potential metabolites for use as reference standards is a key activity in drug development. dergipark.org.tr

Synthetic approaches to obtain these metabolites could involve:

Aromatic Hydroxylation: Introducing a hydroxyl group onto the benzene ring can be achieved through various organometallic or oxidation methods to mimic metabolic oxidation.

N-Glucuronidation: The sulfamoyl group's nitrogen could be a site for glucuronidation. Chemically, this can be achieved by reacting the parent molecule with a protected glucuronic acid derivative, followed by deprotection. nih.gov

Ester Hydrolysis: The methyl ester is likely to be hydrolyzed in vivo to the corresponding carboxylic acid. This can be easily replicated in the lab using standard aqueous base or acid hydrolysis.

These synthetic metabolites are essential for developing and validating bioanalytical methods (like LC-MS/MS) to accurately measure their concentrations in biological samples from in vivo studies. ribbitt.comnih.gov Biocatalytic methods, using liver microsomes or recombinant enzymes, can also be employed to produce metabolites that are difficult to synthesize chemically. ribbitt.comhyphadiscovery.com

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-6-sulfamoylbenzoate, and how can reaction conditions be optimized for academic-scale synthesis?

this compound (CAS: 80563-88-8) is typically synthesized via a two-step chlorosulfonation of methyl 2-chlorobenzoate. The first step involves introducing a sulfonyl chloride group at the 6-position using chlorosulfonic acid under controlled temperatures (0–5°C). The second step replaces the chlorosulfonyl group with an amide via reaction with ammonia or ammonium hydroxide. Optimization includes maintaining low temperatures to minimize side reactions (e.g., over-sulfonation) and using anhydrous solvents to prevent hydrolysis. Yield improvements (>70%) require stoichiometric control of chlorosulfonic acid and rapid quenching .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key methods include:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with precision (<0.01 Å resolution) .
  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., sulfamoyl at C6: δ~7.8 ppm for aromatic protons).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 264.03).

Q. How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfamoyl group (-SO2_2NH2_2) acts as a moderate electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the 4-position. However, steric hindrance from the methyl ester and chloro substituents directs nucleophilic attacks (e.g., hydrolysis, amination) to the sulfamoyl group itself. For example, alkaline hydrolysis selectively cleaves the ester to yield 2-chloro-6-sulfamoylbenzoic acid .

Q. What are the primary research applications of this compound in agrochemical development?

The compound is a precursor in sulfonylurea herbicides (e.g., metsulfuron-methyl). Its sulfamoyl moiety enables acetolactate synthase (ALS) inhibition in plants, disrupting branched-chain amino acid synthesis. Structure-activity relationship (SAR) studies focus on modifying the ester group to enhance herbicidal potency and selectivity .

Q. What stability considerations are critical for storing and handling this compound?

The compound is hygroscopic and prone to hydrolysis under humid conditions. Storage at -20°C in desiccated amber vials is recommended. Degradation products (e.g., 2-chloro-6-sulfamoylbenzoic acid) can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered sulfamoyl groups) be resolved during structure refinement?

Disorder in the sulfamoyl group arises from rotational flexibility. SHELXL’s PART instruction partitions disordered atoms, while restraints on bond lengths and angles (e.g., S–N = 1.63 Å) improve model accuracy. High-resolution data (>0.8 Å) combined with Hirshfeld atom refinement (HAR) resolve electron density ambiguities .

Q. What experimental design strategies maximize yield in large-scale academic synthesis while minimizing impurities?

Design of Experiments (DoE) approaches, such as factorial designs, optimize variables:

  • Temperature (-5°C vs. 25°C): Lower temperatures reduce dichlorosulfonation byproducts.
  • Solvent polarity: Anhydrous dichloromethane minimizes hydrolysis vs. THF. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) removes residual methyl 2-chlorobenzoate (<2% impurity) .

Q. Which analytical techniques are most robust for identifying trace impurities in this compound batches?

LC-MS/MS with a C18 column (3 µm particle size) detects impurities at 0.1% levels. Key impurities include:

  • 2-Chloro-6-(chlorosulfonyl)benzoate (unreacted intermediate, m/z 282.95).
  • 2,4-Dichlorobenzoic acid (degradation product, CAS: 50-84-0) .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

DFT calculations (B3LYP/6-311+G(d,p)) model transition states for Pd-catalyzed coupling at C2. The chloro substituent’s ortho-directing effect favors coupling with aryl boronic acids, but steric hindrance from the sulfamoyl group reduces yields. Experimental validation uses 19^{19}F NMR (with fluorinated analogs) to track regioselectivity .

Q. What computational tools predict the environmental fate of this compound in soil and aquatic systems?

EPI Suite’s BIOWIN model estimates biodegradation half-lives (>60 days, indicating persistence). Hydrolysis rates (pH 7, 25°C) are calculated via Arrhenius equations (Ea_a ~45 kJ/mol). Molecular dynamics simulations (AMBER) further assess binding to soil organic matter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.